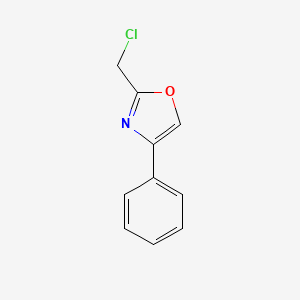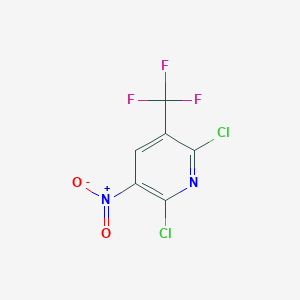
2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
Vue d'ensemble
Description
Synthesis Analysis
Several methods have been reported for synthesizing 2,6-DC3N5TFP. Notably, it can be obtained through direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Additionally, an effective and practical synthetic route to a key intermediate of 2,6-DC3N5TFP has been undertaken, which is used in the production of several crop-protection products .
Chemical Reactions Analysis
2,6-DC3N5TFP can undergo various reactions, including macrocyclic condensation reactions with resorcinol derivatives to yield chiral tetraoxacalix arene pyridines .
Applications De Recherche Scientifique
Synthesis Applications
2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine is utilized extensively in the synthesis of various compounds. For instance, it has been used in the synthesis of pesticides, as detailed by Lu Xin-xin (2006). Similarly, Congming Ma et al. (2018) described its use in synthesizing a pyridine-based energetic material, emphasizing its role in the development of advanced materials with unique properties like high density and good detonation characteristics (Ma et al., 2018).
Chemical Characterization and Properties
Studies have also focused on the chemical characterization of compounds related to this compound. For example, H. Vural and M. Kara (2017) explored the spectroscopic characteristics of a related compound, providing insights into its structural and optical properties, which are vital for various applications, including in the field of material science (Vural & Kara, 2017).
Coordination Chemistry and Ligand Development
The compound has been employed in the development of complex ligands for coordination chemistry, as demonstrated by Sylvie L. Pailloux et al. (2009). Their research on phosphinoyl Grignard-based substitutions led to new insights in ligand development and coordination properties, especially with lanthanide ions (Pailloux et al., 2009).
Applications in Organic Synthesis
Another significant application is in the field of organic synthesis. Shahzad Ahmed et al. (2013) described the use of 2,6-dichloro-3-(trifluoromethyl)pyridine in Suzuki–Miyaura reactions, highlighting its role in the selective formation of various organic compounds (Ahmed et al., 2013).
Mécanisme D'action
The specific mechanism of action for 2,6-DC3N5TFP is context-dependent, as it is used in both agrochemicals and pharmaceuticals. Its biological activities are attributed to the combination of the unique physicochemical properties of the fluorine atom and the distinctive characteristics of the pyridine moiety . For example, it is utilized as an intermediate in the synthesis of fluazinam, a fungicide .
Propriétés
IUPAC Name |
2,6-dichloro-3-nitro-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3N2O2/c7-4-2(6(9,10)11)1-3(13(14)15)5(8)12-4/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDRVTJYXPBUPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556302 | |
| Record name | 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111928-63-3 | |
| Record name | 2,6-Dichloro-3-nitro-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-4-(3-fluorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3045611.png)
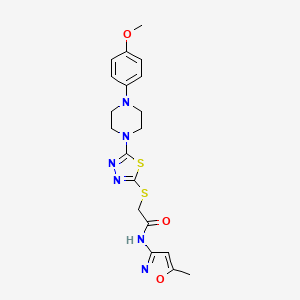
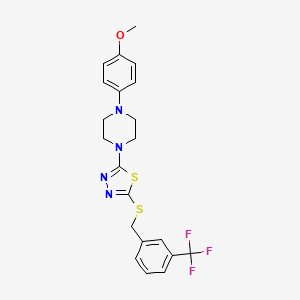

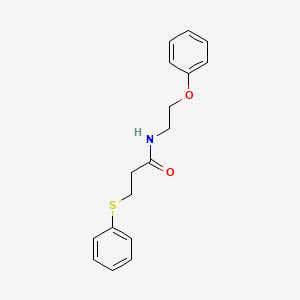
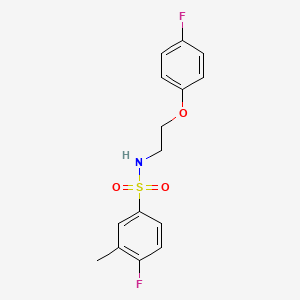
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2,3-dichlorobenzenesulfonamide](/img/structure/B3045620.png)
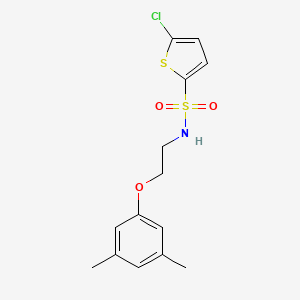

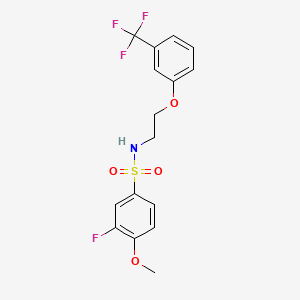
![2-(Chloromethyl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B3045627.png)
